n2-Ethylguanosine

Transcription DNA Repair TC-NER

n2-Ethylguanosine (CAS 77312-39-1) is a chemically modified purine nucleoside featuring an ethyl substitution at the N2 position of the guanine base. This structural alteration imparts distinct biophysical properties that differ from unmodified guanosine and other N2-alkylguanosine analogs.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
CAS No. 77312-39-1
Cat. No. B12899053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2-Ethylguanosine
CAS77312-39-1
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7-,8-,11-/m1/s1
InChIKeyNNQCGMWOZJYFTM-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring n2-Ethylguanosine (CAS 77312-39-1) for RNA Engineering: A Decision-Making Overview


n2-Ethylguanosine (CAS 77312-39-1) is a chemically modified purine nucleoside featuring an ethyl substitution at the N2 position of the guanine base . This structural alteration imparts distinct biophysical properties that differ from unmodified guanosine and other N2-alkylguanosine analogs [1]. While often categorized broadly as a purine nucleoside analog with potential antimetabolite activity, its procurement value is not derived from generic class claims but from specific, quantifiable differential behaviors in nucleic acid chemistry and enzymatic processing [2]. For researchers in molecular biology, RNA therapeutics, and DNA damage studies, this compound serves as a critical tool for investigating the structure-function relationships of N2-alkyl modifications, enabling precise engineering of oligonucleotide stability and translation.

Why n2-Ethylguanosine Cannot Be Substituted with Unmodified Guanosine or N2-Methylguanosine in Research Applications


Substituting n2-Ethylguanosine with other N2-alkylguanosines or unmodified guanosine is scientifically unsound due to marked differences in their biophysical and biological processing. The ethyl group confers a specific steric and electronic profile that fundamentally alters the molecule's interaction with key cellular machinery. For instance, while N2-methylguanine adducts are efficiently bypassed during transcription, the larger N2-ethylguanine adduct acts as a robust block, necessitating a completely different DNA repair pathway (transcription-coupled nucleotide excision repair, TC-NER) [1]. This demonstrates that the size of the N2-alkyl group is a critical determinant of biological outcome. Furthermore, the ethyl modification reduces the number of transient tautomeric states compared to unmodified guanosine, which can influence base-pairing fidelity and nucleic acid structure [2]. These profound functional differences mean that data generated with unmodified or N2-methyl guanosine analogs cannot be extrapolated to predict the behavior of N2-ethylguanosine-containing nucleic acids.

Quantitative Evidence for Selecting n2-Ethylguanosine Over N2-Methylguanosine and Unmodified Guanosine


N2-Ethylguanine is a Potent Transcription Blocker, While N2-Methylguanine is Not

In a transfection-based reporter assay, DNA constructs containing an N2-ethylguanine (EtG) adduct displayed robust, DNA strand-specific transcription-blocking properties. In stark contrast, constructs carrying an N2-methylguanine (MeG) adduct showed no inhibition of gene expression, even in NER-deficient XP-A cells [1]. The removal of the EtG adduct was dependent on the transcription-coupled repair proteins CSA and CSB, while the MeG adduct was either bypassed or repaired by an NER-independent mechanism [1].

Transcription DNA Repair TC-NER Gene Expression

Differential Bypass by DNA Polymerases: N2-Ethylguanine vs. Larger N2-Alkyl Adducts

Kinetic studies reveal a bifurcated response from DNA polymerases to the N2-ethylguanine (EtG) adduct. Replicative DNA polymerase alpha is strongly blocked by EtG, whereas the specialized translesion synthesis (TLS) polymerase iota efficiently bypasses the lesion [1]. This behavior contrasts with larger adducts like N2-isobutylguanine, which cannot be efficiently bypassed by the TLS polymerase PrimPol, suggesting the size of the N2-alkyl group is a critical determinant of polymerase choice [2].

DNA Replication Translesion Synthesis DNA Polymerase Mutagenesis

N2-Ethylguanosine Reduces Tautomeric Heterogeneity Compared to Unmodified Guanosine

Pulse radiolysis studies investigating the reaction of hydrated electrons (e(aq-)) with guanine derivatives show that unmodified guanosine and 1-methylguanosine produce two distinct transient species corresponding to different tautomeric forms. In contrast, N2-ethylguanosine and N2,N2-diethylguanosine produce only a single transient species [1].

Nucleic Acid Chemistry Radiolysis Tautomerism Base-Pairing

AlkB Enzyme Repairs N2-Ethylguanine in ssDNA but Not dsDNA

Using high-resolution ESI-TOF mass spectrometry, the AlkB enzyme from E. coli was shown to repair N2-ethylguanine and several other N2-alkylguanine adducts in vitro. This repair activity was observed only in single-stranded DNA (ssDNA) substrates and was not detected in double-stranded DNA (dsDNA) [1].

DNA Repair AlkB Epigenetics Alkylation Damage

Optimal Research Scenarios for Procuring and Applying n2-Ethylguanosine


Investigating Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The robust and specific transcription-blocking property of the N2-ethylguanine adduct, in stark contrast to N2-methylguanine, makes n2-Ethylguanosine the reagent of choice for constructing reporter plasmids to dissect the TC-NER pathway [1]. Its use allows for the clear delineation of global genome NER (GG-NER) from TC-NER, as its repair is strictly dependent on CSA and CSB proteins but not on XPC or DDB2/XPE [1].

Probing the Mechanisms of Translesion Synthesis (TLS)

n2-Ethylguanosine represents an optimal, intermediate-sized DNA lesion for probing the division of labor between high-fidelity replicative polymerases and error-prone translesion synthesis (TLS) polymerases [2]. Its ability to block replicative DNA polymerase alpha while being efficiently bypassed by TLS polymerase iota makes it a powerful tool for studying polymerase switching and the cellular response to replication stress [2].

Engineering RNA with Defined Structural and Translational Properties

The ability of N2-modified cap analogs, including those derived from N2-ethylguanosine, to act as potent translation inhibitors in cell-free systems (e.g., RRL) and serve as substrates for therapeutic mRNA synthesis is well-documented [3]. The reduced tautomeric heterogeneity of N2-ethylguanosine [4] may contribute to more uniform and predictable RNA structures, a critical parameter in the development of RNA-based therapeutics and molecular probes.

Studying the Substrate Specificity of DNA Repair Dioxygenases

As a confirmed in vitro substrate for the AlkB repair enzyme, specifically in single-stranded DNA contexts [5], n2-Ethylguanosine is a valuable chemical probe for investigating the structure, mechanism, and substrate recognition principles of this important family of epigenetic and DNA repair enzymes.

Technical Documentation Hub

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